![molecular formula C4H4N4O3S B14620846 Imidazo[4,5-e]-1,2,4-thiadiazin-3(2H)-one, 4,5-dihydro-, 1,1-dioxide CAS No. 61006-93-7](/img/structure/B14620846.png)
Imidazo[4,5-e]-1,2,4-thiadiazin-3(2H)-one, 4,5-dihydro-, 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[4,5-e]-1,2,4-thiadiazin-3(2H)-one, 4,5-dihydro-, 1,1-dioxide is a heterocyclic compound that features a fused ring system containing both imidazole and thiadiazine rings
Preparation Methods
The synthesis of Imidazo[4,5-e]-1,2,4-thiadiazin-3(2H)-one, 4,5-dihydro-, 1,1-dioxide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of 2-aminobenzimidazole with sulfur-containing reagents under controlled conditions to form the thiadiazine ring. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Imidazo[4,5-e]-1,2,4-thiadiazin-3(2H)-one, 4,5-dihydro-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced thiadiazine derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are introduced into the imidazole or thiadiazine rings. Common reagents include halogens, alkylating agents, and acylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Imidazo[4,5-e]-1,2,4-thiadiazin-3(2H)-one, 4,5-dihydro-, 1,1-dioxide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antiviral agent due to its ability to interact with biological targets.
Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to inhibit the growth of certain cancer cell lines.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Imidazo[4,5-e]-1,2,4-thiadiazin-3(2H)-one, 4,5-dihydro-, 1,1-dioxide involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In the case of its anticancer activity, the compound may induce apoptosis in cancer cells by disrupting cellular pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Imidazo[4,5-e]-1,2,4-thiadiazin-3(2H)-one, 4,5-dihydro-, 1,1-dioxide can be compared with other similar heterocyclic compounds such as:
Imidazo[1,2-a]pyridine: Another fused heterocyclic compound with potential biological activity.
Thiadiazole: A simpler heterocycle containing sulfur and nitrogen atoms, often used in medicinal chemistry.
Benzimidazole: A well-known heterocycle with a wide range of applications in pharmaceuticals and materials science.
The uniqueness of this compound lies in its fused ring system, which imparts distinct chemical and biological properties compared to its simpler counterparts.
Properties
CAS No. |
61006-93-7 |
|---|---|
Molecular Formula |
C4H4N4O3S |
Molecular Weight |
188.17 g/mol |
IUPAC Name |
1,1-dioxo-4,7-dihydroimidazo[4,5-e][1,2,4]thiadiazin-3-one |
InChI |
InChI=1S/C4H4N4O3S/c9-4-7-2-3(6-1-5-2)12(10,11)8-4/h1H,(H,5,6)(H2,7,8,9) |
InChI Key |
MRDXFAMYLUOFEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1)S(=O)(=O)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2-Chlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14620769.png)

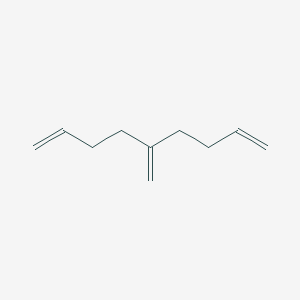

![2-[(Methylsulfanyl)methyl]-1-benzofuran](/img/structure/B14620810.png)
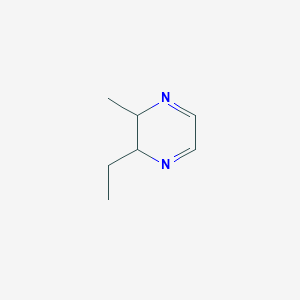
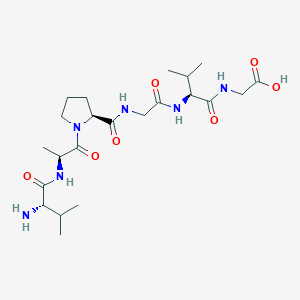
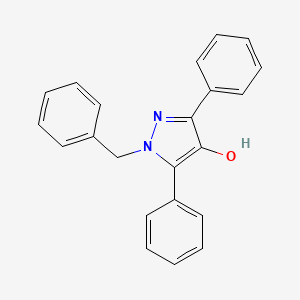

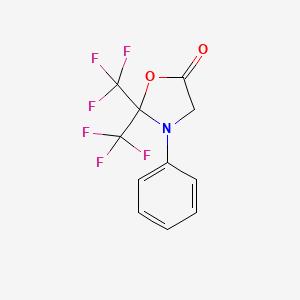
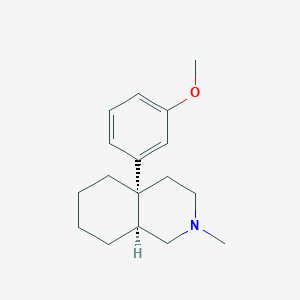

![6-{2-[4-(Dimethylamino)phenyl]ethyl}-4-methoxy-2H-pyran-2-one](/img/structure/B14620861.png)
